molecular formula C13H8F3NO B1354875 3-[3-(Trifluoromethyl)benzoyl]pyridine CAS No. 59190-60-2

3-[3-(Trifluoromethyl)benzoyl]pyridine

Cat. No.: B1354875
CAS No.: 59190-60-2
M. Wt: 251.2 g/mol
InChI Key: FJGQCZNRGLLONR-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)benzoyl]pyridine is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety, which is further connected to a pyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which significantly influence the chemical behavior and reactivity of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of 3-[3-(Trifluoromethyl)benzoyl]pyridine may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Trifluoromethyl)benzoyl]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include trifluoromethyl-substituted alcohols, oxides, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[3-(Trifluoromethyl)benzoyl]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)benzaldehyde: Similar in structure but lacks the pyridine ring, making it less versatile in certain applications.

    3-(Trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of a carbonyl group, affecting its reactivity and solubility.

    3-(Trifluoromethyl)benzyl alcohol: Features an alcohol group, which alters its chemical behavior compared to the ketone in 3-[3-(Trifluoromethyl)benzoyl]pyridine.

Uniqueness

This compound is unique due to the combination of the trifluoromethyl group and the pyridine ring, which imparts distinct electronic and steric properties. This combination enhances its reactivity and makes it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

pyridin-3-yl-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO/c14-13(15,16)11-5-1-3-9(7-11)12(18)10-4-2-6-17-8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGQCZNRGLLONR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70564407
Record name (Pyridin-3-yl)[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59190-60-2
Record name (Pyridin-3-yl)[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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